![molecular formula C8H7NOS B1590321 4-Methoxy-1,3-benzothiazole CAS No. 3048-46-2](/img/structure/B1590321.png)
4-Methoxy-1,3-benzothiazole
Overview
Description
Synthesis Analysis
Benzothiazoles, including 4-methoxy-1,3-benzothiazole, have been synthesized using various methods. One notable approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with functional group tolerance .
Molecular Structure Analysis
The molecular structure of 4-methoxy-1,3-benzothiazole consists of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .
Chemical Reactions Analysis
Benzothiazole derivatives, including 4-methoxy-1,3-benzothiazole, have displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
4-Methoxy-1,3-benzothiazole is a compound that has shown significant promise in the field of medicinal chemistry. It is known for its pharmaceutical and biological activity , which makes it a valuable scaffold for the development of new drugs . Its derivatives have been explored for a variety of biological activities, including:
- Anti-cancer : Exhibiting properties that can inhibit the growth of cancer cells .
- Anti-bacterial : Acting against bacterial infections .
- Anti-tuberculosis : Potentially useful in the treatment of tuberculosis .
- Anti-diabetic : Showing promise in managing diabetes .
- Anthelmintic : Effective against parasitic worms .
- Anti-tumor : Inhibiting tumor development .
- Anti-viral : Useful in combating viral infections .
- Anti-inflammatory : Reducing inflammation, which is a critical component of many diseases .
Green Chemistry
In the synthesis of benzothiazole compounds, green chemistry principles are applied to minimize the environmental impact. The synthesis process of 4-Methoxy-1,3-benzothiazole-related compounds involves condensation reactions and cyclization using less harmful substances like carbon dioxide (CO2) as raw materials . This approach aligns with the goals of green chemistry to reduce the use and generation of hazardous substances.
Fluorescence Imaging and Sensing
Benzothiazole derivatives, including 4-Methoxy-1,3-benzothiazole, are utilized in fluorescence imaging and sensing . These compounds can be used as fluorescent markers due to their ability to absorb and emit light, which is particularly useful in biological research for tracking and observing cellular processes.
Photodynamic and Photothermal Therapy
The photophysical properties of benzothiazole derivatives make them suitable as photosensitizers in photodynamic and photothermal therapies . These therapies are non-invasive treatment options for cancer, where light-sensitive compounds are activated by light to produce a therapeutic effect.
Liquid Crystal Technology
Compounds incorporating a benzothiazole-fused ring, such as 4-Methoxy-1,3-benzothiazole, exhibit properties that make them of interest as hole-transporting materials in organic light-emitting devices (OLEDs) . Their liquid crystalline nature allows for the creation of displays with high-quality visual performance.
Industrial Applications
Benzothiazole compounds are also used in various industrial applications. They serve as vulcanization accelerators and antioxidants . These properties are essential in the manufacturing of rubber and plastic products, where they improve the durability and longevity of the materials.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methoxy-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPAPBLJJLIQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505027 | |
Record name | 4-Methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3-benzothiazole | |
CAS RN |
3048-46-2 | |
Record name | 4-Methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3) described in the paper?
A1: The paper highlights the reaction of Herz salts with malononitrile as a route to (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. Interestingly, during the synthesis using 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride, a byproduct, 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3), was isolated []. This finding suggests an alternative reaction pathway and offers insights into the reactivity of the starting materials. Further investigation of this unexpected product and the reaction conditions could lead to a new synthetic route for 1,3-benzothiazole derivatives bearing specific substituents.
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